What are the physical and chemical properties of benzoylacetonitrile?
What are the physical and chemical properties of benzoylacetonitrile?
Benzoylacetonitrile: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Benzoylacetonitrile, also known as 3-oxo-3-phenylpropanenitrile or α-cyanoacetophenone, is a versatile organic compound with the chemical formula C₉H₇NO.[1] It is classified as a beta-ketonitrile and an aromatic ketone.[1][2] This compound serves as a crucial building block in organic synthesis, particularly for the preparation of a wide array of heterocyclic compounds such as 4H-pyrans, 2-pyridones, furans, and substituted naphtho[1,8-bc]pyrans.[2][3] Its utility stems from the presence of an active methylene group, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[2][4] This guide provides an in-depth overview of the physical and chemical properties of benzoylacetonitrile, detailed experimental protocols for its synthesis, and visualizations of its chemical behavior and synthetic pathways.
Physical and Chemical Properties
Benzoylacetonitrile is a white to light yellow or yellow-brown crystalline powder.[4][5][6] It is stable under normal storage conditions in a cool, dry, and dark place.[2][4]
Table 1: Physical and Chemical Data of Benzoylacetonitrile
| Property | Value | Source(s) |
| Identifiers | ||
| IUPAC Name | 3-oxo-3-phenylpropanenitrile | [1] |
| CAS Number | 614-16-4 | [1][2][4] |
| Molecular Formula | C₉H₇NO | [1][2][4] |
| Molecular Weight | 145.16 g/mol | [1][2] |
| InChI Key | ZJRCIQAMTAINCB-UHFFFAOYSA-N | [1][2] |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)CC#N | [1][4] |
| Physical Properties | ||
| Melting Point | 78-84 °C | [5] |
| 82-83 °C | [2][7] | |
| Boiling Point | 160 °C at 10 mmHg | [2][7] |
| Appearance | White to cream to pale brown crystals or powder | [5] |
| Light yellow to yellow-brown crystalline powder | [2][4][6] | |
| Solubility | ||
| Water | Slightly soluble | [2][4] |
| Organic Solvents | Slightly soluble in Chloroform, DMSO, Methanol | [2][8] |
| Soluble in Ethyl Acetate, Methylene Chloride | [9] | |
| Chemical Properties | ||
| pKa (Predicted) | 7.78 ± 0.10 | [2][4] |
| Flash Point | 159-160°C at 10mm | [2] |
| Density (Estimate) | 1.1555 g/cm³ | [2] |
| Refractive Index (Estimate) | 1.4500 | [2] |
Chemical Reactivity and Keto-Enol Tautomerism
As a β-ketonitrile, benzoylacetonitrile exhibits keto-enol tautomerism, a fundamental equilibrium between the ketone and enol forms. The presence of the electron-withdrawing cyano and benzoyl groups increases the acidity of the α-hydrogens on the methylene group, facilitating the formation of the enolate intermediate, which is a key aspect of its reactivity. This active methylene group makes it a valuable precursor in various condensation reactions for synthesizing heterocyclic systems.[2]
Caption: Keto-Enol equilibrium of benzoylacetonitrile.
Benzoylacetonitrile is widely used as a building block for synthesizing a variety of heterocyclic compounds. Its reactions often involve the active methylene group participating in cyclization and condensation reactions.[3]
Caption: Synthetic utility of benzoylacetonitrile as a precursor.
Experimental Protocols: Synthesis of Benzoylacetonitrile
Several methods for the synthesis of benzoylacetonitrile have been reported. The most common approaches involve the Claisen condensation of an ethyl benzoate with acetonitrile using a strong base.
Protocol 1: Synthesis via Sodium Ethoxide in Toluene
This protocol describes a Claisen-type condensation using sodium ethoxide as the base.
-
Reagents:
-
Sodium ethoxide (34.0 g, 0.500 mole)
-
Dry toluene (200 mL)
-
Ethyl benzoate (71.4 mL, 0.500 mole)
-
Dry acetonitrile (32 mL, 0.60 mole)
-
Water (300 mL)
-
Ethyl ether (2 x 100 mL)
-
Concentrated aqueous HCl
-
-
Procedure:
-
Suspend sodium ethoxide in dry toluene in a flask equipped with a mechanical stirrer and under a nitrogen atmosphere.
-
Add ethyl benzoate and dry acetonitrile to the suspension.
-
Heat the mixture to 105-110 °C and stir mechanically for 29 hours. The mixture will become viscous.
-
Cool the reaction mixture to room temperature.
-
Add water (300 mL) to the cooled mixture and wash with ethyl ether (2 x 100 mL).
-
Separate the aqueous layer and acidify to a pH of 5-6 with concentrated aqueous HCl.
-
Collect the resulting crystalline precipitate by suction filtration.
-
Wash the precipitate twice with water and air-dry to yield the product.
-
Protocol 2: Synthesis via Potassium tert-butoxide in THF [10]
This method utilizes potassium tert-butoxide in tetrahydrofuran (THF) for the condensation.
-
Reagents:
-
Ethyl benzoate (6.65 mmol, 1 equivalent)
-
Tetrahydrofuran (THF, 30 mL)
-
Potassium tert-butoxide (1.57 g, 14.0 mmol, 2 equivalents)
-
Acetonitrile (6.65 mmol, 1 equivalent)
-
Water (50 mL)
-
Ethyl acetate (40 mL)
-
HCl solution (1 mL, 12 M)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography (eluent: n-hexane/ethyl acetate, 3:1 v/v)
-
-
Procedure:
-
Dissolve ethyl benzoate in THF with stirring at ambient temperature for 5 minutes.
-
Add potassium tert-butoxide to the solution, followed immediately by the addition of acetonitrile.
-
Stir the resulting mixture at ambient temperature. The reaction progress can be monitored by TLC.
-
Quench the reaction by adding water (50 mL) and stir for 5 minutes.
-
Add ethyl acetate (40 mL) and the HCl solution (1 mL, 12 M).
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to obtain the final product.
-
Caption: General workflow for the synthesis of benzoylacetonitrile.
Spectral Data
Spectroscopic data is essential for the structural confirmation of benzoylacetonitrile.
-
¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule.[11] A characteristic signal for the methylene protons (CH₂) is observed, along with signals for the aromatic protons of the phenyl group.
-
IR Spectroscopy: The infrared spectrum shows characteristic absorption bands for the different functional groups. Key peaks include those for the nitrile (C≡N) stretching and the carbonyl (C=O) stretching.[12][13]
-
Mass Spectrometry: Mass spectrometry data confirms the molecular weight of the compound.[1]
Applications in Synthesis
Benzoylacetonitrile is a key intermediate in the synthesis of a variety of biologically active molecules and functional materials.[4] Its ability to participate in diverse chemical transformations makes it a valuable tool for medicinal chemists and material scientists. It is used to produce compounds like 2-benzoyl-3-furan-2-yl-acrylonitrile and is a foundational element in creating complex molecular architectures.[2][5]
References
- 1. Benzoylacetonitrile | C9H7NO | CID 64799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzoylacetonitrile CAS#: 614-16-4 [m.chemicalbook.com]
- 3. 苯甲酰乙腈 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Page loading... [guidechem.com]
- 5. Benzoylacetonitrile, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. 402000050 [thermofisher.com]
- 7. Benzoylacetonitrile 99 614-16-4 [sigmaaldrich.com]
- 8. Benzoylacetonitrile | 614-16-4 [chemicalbook.com]
- 9. Page loading... [guidechem.com]
- 10. Benzoylacetonitrile synthesis - chemicalbook [chemicalbook.com]
- 11. Benzoylacetonitrile(614-16-4) 1H NMR [m.chemicalbook.com]
- 12. Benzoylacetonitrile(614-16-4) IR Spectrum [chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
